Pde5-IN-12

Description

Structure

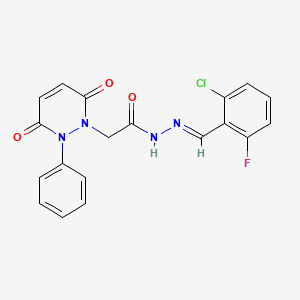

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14ClFN4O3 |

|---|---|

Molecular Weight |

400.8 g/mol |

IUPAC Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,6-dioxo-2-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C19H14ClFN4O3/c20-15-7-4-8-16(21)14(15)11-22-23-17(26)12-24-18(27)9-10-19(28)25(24)13-5-2-1-3-6-13/h1-11H,12H2,(H,23,26)/b22-11+ |

InChI Key |

LXSISTAUWOUCBV-SSDVNMTOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)N/N=C/C3=C(C=CC=C3Cl)F |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)NN=CC3=C(C=CC=C3Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Pde5-IN-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Pde5-IN-12, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. This document details the signaling pathway, experimental workflows, synthesis, and key quantitative data, offering valuable insights for researchers and professionals in drug development.

Introduction to PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway.[1][2] It hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[2][3] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the effects of nitric oxide (NO).[2][3] This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[4] The discovery of the first PDE5 inhibitor, sildenafil, was a serendipitous finding during clinical trials for angina.[5] Since then, the development of more potent and selective PDE5 inhibitors has been an active area of research.

The PDE5 Signaling Pathway

The physiological process of vasodilation is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow. The action of cGMP is terminated by its hydrolysis to GMP by PDE5. PDE5 inhibitors block this degradation, thereby prolonging the vasodilatory effects of cGMP.

Discovery of this compound

This compound, chemically known as 5-(2-ethoxy-5-(sulfamoyl)-3-thienyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a potent PDE5 inhibitor identified through systematic structure-activity relationship (SAR) studies of the pyrazolopyrimidinone scaffold.[2] The discovery process typically involves high-throughput screening of compound libraries followed by lead optimization.

The general workflow for the discovery of a novel PDE5 inhibitor like this compound is outlined below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. While a detailed, step-by-step protocol for this specific molecule is not publicly available in a single document, the synthesis can be inferred from related pyrazolopyrimidinone structures.[2][6] A plausible synthetic route is outlined below. The synthesis of a closely related analog, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, involves the cyclization of a pyrazole carboxamide precursor.[6]

References

- 1. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

Pde5-IN-12: A Technical Guide to a Potent Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde5-IN-12 is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive technical overview of the function of this compound, contextualized within the broader class of PDE5 inhibitors. Due to the limited publicly available data specific to this compound, this guide integrates general knowledge of PDE5 inhibition with the specific data available for this compound. The guide covers the mechanism of action, potential therapeutic applications, and methodologies for evaluation, aimed at supporting further research and development.

Introduction to this compound and PDE5 Inhibition

This compound is a small molecule inhibitor of phosphodiesterase type 5 (PDE5). The primary function of PDE5 is the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and the enhancement of downstream signaling pathways. This mechanism is the foundation for the therapeutic effects of well-known PDE5 inhibitors like sildenafil and tadalafil, which are used to treat erectile dysfunction and pulmonary hypertension.

Quantitative Data for this compound

The available quantitative data for this compound is limited but points to its high potency as a PDE5 inhibitor.

| Parameter | Value | Species | Reference |

| IC50 (PDE5) | 0.46 nM | Human |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Further studies are required to determine the selectivity of this compound against other PDE isoforms and its pharmacokinetic and pharmacodynamic properties.

Signaling Pathway of PDE5 Inhibition

The inhibition of PDE5 by this compound directly impacts the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to smooth muscle relaxation, vasodilation, and other cellular functions.

Pde5-IN-12: A Technical Guide to its Role in the cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde5-IN-12 is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By selectively targeting PDE5, this compound modulates intracellular cGMP concentrations, influencing a variety of physiological processes, including smooth muscle relaxation and cellular proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative inhibitory activity, and its effects on cellular signaling, supported by detailed experimental protocols and visual representations of the underlying pathways.

Core Mechanism: Inhibition of PDE5 and Enhancement of cGMP Signaling

The primary mechanism of action of this compound is the competitive inhibition of the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP to guanosine monophosphate (GMP).[1] In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of events that includes smooth muscle relaxation. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby amplifying and prolonging the signaling effects of the NO/sGC/cGMP pathway.[1]

Quantitative Inhibitory Activity

This compound demonstrates high potency in inhibiting the activity of the PDE5 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (nM) |

| This compound | PDE5 | 22 |

Table 1: Inhibitory Potency of this compound against PDE5. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Role in the cGMP Signaling Pathway

The cGMP signaling pathway is a crucial intracellular messaging system involved in numerous physiological functions. The role of this compound within this pathway is to maintain elevated levels of cGMP, thereby enhancing downstream signaling.

References

Pde5-IN-12 in vitro and in vivo studies

An In-Depth Technical Guide to Pde5-IN-12: Preclinical Evaluation

This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on this compound, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

In Vitro Profile

Mechanism of Action and Selectivity

This compound exerts its pharmacological effect by inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This activation initiates a signaling cascade that ultimately results in smooth muscle relaxation and vasodilation.

The inhibitory potency and selectivity of this compound were assessed against a panel of human recombinant PDE isoforms. The compound demonstrated high affinity for PDE5 with an IC50 value of 0.52 nM. It exhibited significant selectivity over other PDE isoforms, including PDE1, PDE2, PDE3, and PDE4, with selectivity ratios ranging from over 1900-fold to greater than 19000-fold.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target Enzyme | IC50 (nM) | Selectivity vs. PDE5 (fold) |

|---|---|---|

| PDE5 | 0.52 | - |

| PDE1 | >10000 | >19230 |

| PDE2 | >10000 | >19230 |

| PDE3 | >10000 | >19230 |

| PDE4 | >10000 | >19230 |

| PDE6 | 9.9 | 19 |

Data sourced from reference.

Cellular Activity Assessment

The cellular activity of this compound was evaluated by measuring its effect on the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in human pulmonary artery smooth muscle cells (hPASMCs). VASP is a downstream substrate of PKG, and its phosphorylation level is a reliable indicator of cGMP pathway activation. Treatment with this compound led to a dose-dependent increase in phosphorylated VASP (p-VASP), confirming its target engagement and activity in a cellular context.

Experimental Protocols

1.3.1 PDE Enzyme Inhibition Assay

-

Objective: To determine the IC50 values of this compound against various human PDE isoforms.

-

Procedure:

-

Human recombinant PDE enzymes were used.

-

The assay was performed in a 96-well plate format.

-

A reaction mixture containing the specific PDE enzyme, the fluorescently labeled cGMP substrate, and varying concentrations of this compound was prepared in an assay buffer.

-

The reaction was initiated and allowed to proceed for a set time at room temperature.

-

The reaction was terminated by adding a stop solution containing a binding agent that specifically binds to the non-hydrolyzed substrate.

-

The amount of hydrolyzed substrate was determined by measuring the fluorescence polarization. A lower polarization value indicates higher enzyme activity.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

1.3.2 Western Blot for p-VASP

-

Objective: To assess the effect of this compound on the cGMP/PKG signaling pathway in hPASMCs.

-

Procedure:

-

Cell Culture and Treatment: hPASMCs were cultured to approximately 80% confluence and then serum-starved. The cells were subsequently treated with different concentrations of this compound for a specified duration.

-

Lysis: After treatment, cells were washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with a primary antibody specific for phosphorylated VASP (Ser239). A primary antibody for total VASP or a housekeeping protein (e.g., GAPDH) was used as a loading control.

-

Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands was quantified using densitometry software. The ratio of p-VASP to total VASP (or loading control) was calculated to determine the relative increase in phosphorylation.

-

In Vivo Profile

Efficacy in a Pulmonary Hypertension Model

The in vivo efficacy of this compound was evaluated in a well-established rat model of monocrotaline (MCT)-induced pulmonary hypertension (PH). In this model, a single injection of MCT causes progressive inflammation and remodeling of the pulmonary arteries, leading to increased pulmonary arterial pressure and right ventricular hypertrophy, mirroring key aspects of human PH.

Oral administration of this compound at a dose of 10 mg/kg significantly attenuated the development of PH in these rats. The treated group showed a marked reduction in right ventricular systolic pressure (RVSP) and a decrease in the right ventricle hypertrophy index (RVHI), which is the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/(LV+S)).

Table 2: In Vivo Efficacy of this compound in MCT-Induced PH Rats

| Group | Dose (mg/kg) | RVSP (mmHg) | RVHI (RV/(LV+S)) |

|---|---|---|---|

| Control (Vehicle) | - | 26.5 ± 2.1 | 0.28 ± 0.03 |

| MCT + Vehicle | - | 65.7 ± 5.3 | 0.59 ± 0.05 |

| MCT + this compound | 10 | 38.2 ± 4.5* | 0.39 ± 0.04* |

*Data presented as mean ± SD. Indicates a statistically significant difference compared to the MCT + Vehicle group. Data sourced from reference.

Experimental Protocol

2.2.1 Monocrotaline-Induced Pulmonary Hypertension Rat Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of pulmonary hypertension.

-

Animals: Male Sprague-Dawley rats were used for the study.

-

Procedure:

-

Induction: On day 0, rats in the disease groups were administered a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension. Control animals received a vehicle injection.

-

Grouping and Treatment: The animals were randomly assigned to different groups: a control group, an MCT + vehicle group, and an MCT + this compound treatment group.

-

From day 1 to day 28, the treatment group received a daily oral gavage of this compound suspended in a suitable vehicle. The vehicle groups received the vehicle alone.

-

Hemodynamic Assessment: On day 28, the rats were anesthetized. A catheter was inserted into the right jugular vein and advanced into the right ventricle to measure the right ventricular systolic pressure (RVSP) as the primary indicator of pulmonary arterial pressure.

-

Tissue Harvesting: Following hemodynamic measurements, the animals were euthanized. The hearts were excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S).

-

Hypertrophy Index: The separated parts of the heart were weighed, and the right ventricle hypertrophy index (RVHI), calculated as the weight ratio of RV/(LV+S), was determined as a measure of right ventricular strain and hypertrophy.

-

Statistical Analysis: Data were analyzed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

-

Conclusion

The preclinical data available for this compound demonstrate that it is a highly potent and selective inhibitor of the PDE5 enzyme. In vitro studies confirmed its mechanism of action through the cGMP-PKG signaling pathway in relevant cell types. Furthermore, in vivo studies in a rat model of pulmonary hypertension showed that oral administration of this compound significantly ameliorated the key pathological features of the disease, including elevated pulmonary arterial pressure and right ventricular hypertrophy. These findings highlight the potential of this compound as a therapeutic candidate for conditions responsive to PDE5 inhibition.

Pde5-IN-12: A Comprehensive Technical Guide on a Novel PDE5 Inhibitor for Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. By modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, these agents exhibit a wide range of physiological effects with significant therapeutic potential in various other indications. This technical guide provides an in-depth overview of the preclinical and clinical data relevant to the potential therapeutic applications of Pde5-IN-12, a novel and potent PDE5 inhibitor. This document will detail its mechanism of action, summarize key quantitative data, outline relevant experimental protocols, and visualize the core signaling pathways.

Introduction to PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in numerous physiological processes.[1][2][3] The inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby amplifying the effects of nitric oxide (NO).[2][4][5] This mechanism of action forms the basis for the therapeutic efficacy of PDE5 inhibitors in conditions characterized by impaired NO/cGMP signaling.

Initially developed for cardiovascular indications, the serendipitous discovery of their profound effects on penile erection led to the widespread use of PDE5 inhibitors for erectile dysfunction.[6] Subsequently, their vasodilatory effects in the pulmonary vasculature led to their approval for the treatment of pulmonary arterial hypertension (PAH).[7][8] Ongoing research continues to unveil new potential therapeutic avenues for this class of drugs, including in cardiovascular diseases, neurological disorders, and cancer.[6][9][10]

The NO/cGMP Signaling Pathway

The canonical NO/cGMP signaling pathway is central to the mechanism of action of this compound. Nitric oxide, produced by nitric oxide synthase (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC).[4][11] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation and vasodilation.[2][12] The action of cGMP is terminated by its degradation to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a major cGMP-specific PDE.[1][5]

Caption: The Nitric Oxide/cGMP Signaling Pathway and the Mechanism of Action of this compound.

Potential Therapeutic Applications and Preclinical Data

The therapeutic potential of this compound extends beyond its primary indications. Preclinical studies on various PDE5 inhibitors have demonstrated promising results in a multitude of disease models.

Cardiovascular Diseases

PDE5 inhibitors have shown cardioprotective effects in models of ischemia-reperfusion injury, myocardial infarction, and heart failure.[6] These effects are attributed to the augmentation of NO/cGMP signaling, which can lead to reduced inflammation, apoptosis, and fibrosis.[6][12]

Neurological Disorders

The presence of PDE5 in the brain and its role in neuronal signaling suggest its potential as a target for neurological conditions.[1][11] Preclinical evidence indicates that PDE5 inhibition may improve cognitive function, enhance neurogenesis, and offer neuroprotection in models of stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][8][11]

Other Potential Indications

Emerging research points to the potential utility of PDE5 inhibitors in a variety of other conditions, including:

-

Benign Prostatic Hyperplasia (BPH): Tadalafil is approved for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.[8][13]

-

Raynaud's Phenomenon: By improving blood flow, PDE5 inhibitors may alleviate symptoms in patients with this condition.[4]

-

Cancer: Some studies suggest that PDE5 inhibitors may have anti-tumor effects and could potentially be used as adjuncts to chemotherapy.[10]

The following table summarizes key in vitro and in vivo data for representative PDE5 inhibitors, which can serve as a benchmark for evaluating this compound.

| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |

| In Vitro Data | ||||

| PDE5 IC₅₀ (nM) | ~3.5 | ~1.8 | ~0.7 | ~5.2 |

| PDE6 IC₅₀ (nM) | ~35 | >10,000 | ~10 | ~100 |

| PDE1 IC₅₀ (nM) | ~280 | ~220 | ~180 | >5,000 |

| Pharmacokinetic Data (Human) | ||||

| Tₘₐₓ (hours) | ~1 | ~2 | ~0.9 | ~0.5-0.75 |

| T₁/₂ (hours) | 3-5 | ~17.5 | 4-5 | ~5 |

| Protein Binding (%) | ~96 | ~94 | ~95 | ~99 |

Data compiled from various public sources and prescribing information. IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

The evaluation of a novel PDE5 inhibitor like this compound involves a series of standardized in vitro and in vivo experiments to characterize its potency, selectivity, pharmacokinetics, and efficacy.

In Vitro PDE Enzyme Inhibition Assay

Objective: To determine the potency (IC₅₀) and selectivity of this compound against various phosphodiesterase isoforms.

Methodology:

-

Recombinant human PDE enzymes (PDE1-11) are used.

-

The assay is typically performed in a 96-well plate format.

-

This compound is serially diluted to a range of concentrations.

-

The inhibitor is incubated with the respective PDE enzyme and the substrate (cGMP or cAMP, often radiolabeled or fluorescently tagged).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified using an appropriate method (e.g., scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates).

-

The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Efficacy Model (e.g., in a model of pulmonary hypertension)

Objective: To assess the therapeutic efficacy of this compound in a relevant animal model.

Methodology:

-

Pulmonary hypertension is induced in rodents (e.g., rats or mice) using methods such as chronic hypoxia or monocrotaline injection.

-

Animals are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally or via another appropriate route at various doses for a specified duration.

-

At the end of the treatment period, key hemodynamic parameters are measured, including right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

The hearts are excised, and the right ventricle to left ventricle plus septum weight ratio (RV/LV+S) is calculated as an index of right ventricular hypertrophy.

-

Histological analysis of the pulmonary arteries is performed to assess vascular remodeling.

-

Statistical analysis is conducted to compare the treatment groups with the vehicle control.

References

- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Therapeutic Applications of Phosphodiesterase 5 Inhibitors (PDE5-Is) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Popular Pde5 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]

Methodological & Application

Application Notes and Protocols for Pde5-IN-12 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde5-IN-12, with the chemical name 5-(2-ethoxy-5-(sulfamoyl)-3-thienyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one, is an experimental inhibitor of phosphodiesterase 5 (PDE5). PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn modulates various physiological processes, including smooth muscle relaxation, vasodilation, and cellular proliferation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound is a competitive inhibitor of the PDE5 enzyme. The inhibition of PDE5 prevents the hydrolysis of cGMP to 5'-GMP, thereby increasing intracellular levels of cGMP. This accumulation of cGMP can lead to the activation of protein kinase G (PKG) and subsequent downstream signaling events. The NO/cGMP/PKG signaling pathway is implicated in various cellular functions, making this compound a valuable tool for studying these processes in vitro.

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pde5_IN_12 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Five_GMP [label="5'-GMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle relaxation,\nanti-proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NO -> sGC [label="activates"]; sGC -> cGMP [label="converts from GTP"]; GTP -> sGC [style=invis]; cGMP -> PKG [label="activates"]; PKG -> Cellular_Response [label="leads to"]; cGMP -> PDE5 [label="hydrolyzed by"]; Pde5_IN_12 -> PDE5 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; PDE5 -> Five_GMP [label="produces"]; }

Figure 1: Signaling pathway of this compound action.Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant PDE5 inhibitors.

| Compound | IC50 (PDE5) | Cell Lines Tested (with other PDE5 inhibitors) | Typical Treatment Concentrations | Typical Treatment Durations |

| This compound | 110 nM | Not specified in literature | 100 nM - 10 µM (recommended starting range) | 24 - 72 hours |

| Sildenafil | 5.22 nM | A549, H460, MCF-7, MDA-MB-468, PC-3, DU145 | 1 µM - 50 µM[1][2] | 24 - 48 hours[3] |

| Tadalafil | 1.8 nM[4] | PC-3 | 0.01 µM - 10 µM[5] | 48 hours[5] |

| Vardenafil | 0.7 nM[4] | PC-3 | 0.01 µM - 10 µM[5] | 48 hours[5] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound belongs to the pyrazolopyrimidinone class of compounds, which are generally soluble in dimethyl sulfoxide (DMSO).

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 397.47 g/mol ), add 251.6 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

-

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cancer cell lines that are known to express PDE5, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer).[1][3][5]

-

Reagents and Materials:

-

Selected PDE5-expressing cell line (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Sterile 96-well or other appropriate cell culture plates

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.[6] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during treatment.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A recommended starting concentration range is 100 nM to 10 µM. Ensure the final DMSO concentration in the medium is less than 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Cell Seeding\n(e.g., 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation_24h [label="24h Incubation\n(37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation_Treatment [label="Incubation\n(24, 48, or 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint_Analysis [label="Endpoint Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTT_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; cGMP_Assay [label="cGMP Measurement\n(e.g., ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation_24h; Incubation_24h -> Treatment; Treatment -> Incubation_Treatment; Incubation_Treatment -> Endpoint_Analysis; Endpoint_Analysis -> MTT_Assay; Endpoint_Analysis -> cGMP_Assay; MTT_Assay -> Data_Analysis; cGMP_Assay -> Data_Analysis; Data_Analysis -> End; }

Figure 2: General experimental workflow for this compound cell culture studies.Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

-

Reagents and Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

Plate reader

-

-

Procedure:

-

After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[6]

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[6]

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a plate reader.[6][8]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Measurement of Intracellular cGMP Levels (ELISA)

An ELISA-based assay can be used to quantify the intracellular accumulation of cGMP following treatment with this compound.

-

Reagents and Materials:

-

Cells treated with this compound

-

0.1 M HCl

-

Commercially available cGMP ELISA kit

-

Plate reader

-

-

Procedure:

-

After treatment, aspirate the medium and lyse the cells by adding 1 mL of 0.1 M HCl for every 35 cm² of surface area.[9]

-

Incubate at room temperature for 20 minutes.[9]

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Use the supernatant to measure cGMP levels according to the manufacturer's protocol for the cGMP ELISA kit.[9][10]

-

The absorbance is typically read at 450 nm.[10][11] The concentration of cGMP in the samples is determined by comparison to a standard curve.

-

Troubleshooting

-

Low Solubility of this compound: If the compound precipitates in the cell culture medium, try preparing the dilutions in a serum-free medium first and then adding an equal volume of medium containing double the serum concentration. Sonication of the stock solution before dilution may also help.

-

High Background in Assays: Ensure complete removal of medium before adding solubilization solution in the MTT assay. In the cGMP assay, ensure thorough washing steps as per the kit instructions.

-

Inconsistent Results: Maintain consistent cell seeding densities and ensure a homogenous cell suspension. Use a multichannel pipette for adding reagents to minimize variability between wells. Always include appropriate controls (vehicle, positive, and negative).

Conclusion

These protocols provide a framework for investigating the cellular effects of the experimental PDE5 inhibitor, this compound. Researchers should optimize the conditions for their specific cell line and experimental questions. The provided diagrams and data tables offer a clear overview of the compound's mechanism of action and a starting point for experimental design. Careful execution of these protocols will enable the generation of reliable and reproducible data for advancing our understanding of PDE5 inhibition in various cellular contexts.

References

- 1. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]

- 3. Sildenafil enhances cisplatin-induced apoptosis in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]

- 5. researchgate.net [researchgate.net]

- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchhub.com [researchhub.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. media.cellsignal.com [media.cellsignal.com]

Application Notes and Protocols for Pde5-IN-12 in Animal Models: Information Not Available

A comprehensive review of scientific literature and public databases reveals a significant lack of published research on the application of Pde5-IN-12 in animal models. While this compound is available from chemical suppliers as a potential Phosphodiesterase 5 (PDE5) inhibitor, there are no detailed studies to provide the basis for creating comprehensive application notes or experimental protocols for its use in vivo.

Due to the absence of published data, it is not possible to provide the requested detailed methodologies, quantitative data summaries, or signaling pathway diagrams. The creation of such specific and technical documentation requires established and validated research, which is not currently available for this compound.

General Considerations for Working with Novel PDE5 Inhibitors in Animal Models

For researchers interested in investigating the effects of novel compounds like this compound, a systematic approach is necessary. The following sections outline general principles and experimental workflows that would need to be established.

Preclinical Evaluation Workflow

The initial investigation of a novel compound like this compound would typically follow a structured preclinical workflow to determine its feasibility and characteristics for in vivo studies.

Figure 1: A generalized workflow for the preclinical evaluation of a novel research compound like this compound.

Proposed Signaling Pathway of a Generic PDE5 Inhibitor

While the specific downstream effects of this compound have not been documented, a generic PDE5 inhibitor would be expected to modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.

Figure 2: The theoretical signaling pathway of a PDE5 inhibitor.

Recommendations for Researchers

Given the lack of available data, researchers should consider the following steps before planning any animal studies with this compound:

-

Contact the Supplier: Chemical suppliers may have unpublished in-house data or be able to direct you to other researchers who have used the compound.

-

Perform Initial In Vitro Characterization: Before proceeding to animal models, it is crucial to perform in vitro assays to confirm the potency and selectivity of this compound against PDE5 and other related enzymes.

-

Conduct Preliminary Formulation and Stability Studies: The solubility and stability of the compound in various vehicles suitable for animal administration must be determined.

-

Initiate Pilot Pharmacokinetic and Tolerability Studies: Small-scale pilot studies in a limited number of animals are essential to understand the compound's basic pharmacokinetic profile and to identify a maximum tolerated dose.

Without these foundational studies, any in vivo experiments with this compound would be premature and could lead to uninterpretable results. Researchers are strongly encouraged to build a solid body of preliminary data before embarking on larger-scale efficacy studies in animal models.

Application Notes and Protocols for Pde5-IN-12: A Potent PDE5 Inhibitor for Research Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pde5-IN-12, a potent phosphodiesterase 5 (PDE5) inhibitor, and detail protocols for its use in research settings. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound in various disease models.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to the accumulation of cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation, vasodilation, and neuronal signaling. This mechanism of action suggests the potential for this compound in a wide range of research areas, including cardiovascular diseases, neurological disorders, and oncology.

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its downstream signaling effects.[1][2][3]

Figure 1: Simplified cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific experimental data for this compound is limited, its high potency is a key characteristic for research applications. The following table summarizes the available quantitative data for this compound and provides a comparison with well-established PDE5 inhibitors.

| Compound | IC₅₀ (PDE5) | Selectivity | Reference |

| This compound | 22 nM | High (Expected) | [4] |

| Sildenafil | 3.5 - 5 nM | PDE5 vs PDE6 (~10-fold) | [5] |

| Tadalafil | 1.8 - 6.7 nM | PDE5 vs PDE11 (~7-fold) | [5] |

| Vardenafil | 0.7 - 1.1 nM | PDE5 vs PDE6 (~15-fold) | [5] |

Note: IC₅₀ values can vary depending on the assay conditions. Researchers should determine the IC₅₀ of this compound under their specific experimental setup.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization and application of this compound. It is crucial to optimize these protocols for the specific experimental conditions and research questions.

In Vitro PDE5 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PDE5 enzyme.

Materials:

-

Purified recombinant human PDE5A1 enzyme

-

This compound

-

cGMP (substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagents (e.g., commercially available PDE assay kits based on fluorescence polarization, FRET, or luminescence)

-

96-well microplates (black, for fluorescence assays)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 100 µM).

-

Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and cGMP substrate to their optimal concentrations in the assay buffer. The optimal concentrations should be determined empirically, typically around the Kₘ value for cGMP.

-

Assay Reaction:

-

Add a small volume of the diluted this compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the diluted PDE5 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Detection: Stop the reaction and measure the amount of remaining cGMP or the product (5'-GMP) using the chosen detection method according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: General workflow for an in vitro PDE5 enzyme inhibition assay.

Cell-Based cGMP Assay

This protocol measures the ability of this compound to increase intracellular cGMP levels in response to a nitric oxide donor.

Materials:

-

A suitable cell line expressing PDE5 (e.g., smooth muscle cells, endothelial cells, or transfected HEK293 cells)

-

This compound

-

Nitric oxide donor (e.g., sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP))

-

Cell culture medium and supplements

-

Lysis buffer

-

Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 30-60 minutes).

-

Stimulate the cells with a fixed concentration of a nitric oxide donor (e.g., 10 µM SNP) for a short period (e.g., 5-15 minutes) to induce cGMP production.

-

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP assay kit.

-

cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the cGMP levels to the protein concentration in each well. Plot the cGMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration).

In Vivo Administration and Dosage Considerations

The following provides general guidance for in vivo studies. The optimal dose, route of administration, and formulation for this compound must be determined empirically for each animal model and research question.

Formulation: For in vivo use, this compound may be formulated in a vehicle suitable for the chosen route of administration. A common vehicle for preclinical studies of similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[4] The final concentration of DMSO should be kept to a minimum to avoid toxicity. Solubility of this compound in various vehicles should be tested.

Dosage and Administration:

-

Route of Administration: Common routes for preclinical studies include oral gavage (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injection. The choice of route will depend on the desired pharmacokinetic profile and the experimental model.

-

Dosage Range: Based on the high in vitro potency of this compound, a starting dose range for in vivo studies in rodents could be between 1 and 10 mg/kg. Dose-response studies are essential to determine the optimal effective dose.

-

Dosing Frequency: The dosing frequency will depend on the half-life of this compound, which needs to be determined through pharmacokinetic studies. For other PDE5 inhibitors, dosing can range from once daily to multiple times per day.[6]

Example In Vivo Study Design (Rodent Model):

-

Animal Model: Select an appropriate animal model for the disease under investigation (e.g., a model of pulmonary hypertension, stroke, or neurodegeneration).

-

Group Allocation: Randomly assign animals to different treatment groups: vehicle control, this compound (low, medium, and high doses), and a positive control (e.g., sildenafil), if applicable.

-

Administration: Administer the assigned treatments for the duration of the study.

-

Outcome Measures: Monitor relevant physiological and behavioral parameters throughout the study. At the end of the study, collect tissues for histological and biochemical analysis (e.g., measuring cGMP levels in target tissues).

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the efficacy of this compound.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.

Disclaimer

The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols are intended as a guide and should be adapted and optimized by the end-user for their specific research needs. It is the responsibility of the researcher to ensure compliance with all applicable regulations and guidelines for animal research.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Pde5-IN-12 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde5-IN-12 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][4][5] The inhibition of PDE5 leads to an accumulation of cGMP, which has various physiological effects, making PDE5 inhibitors a subject of interest for treating a range of conditions, including erectile dysfunction and pulmonary arterial hypertension.[2][3][4][6][7] For researchers working with this compound, understanding its solubility and stability in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for accurate experimental design, data interpretation, and the overall success of research and development efforts.[8][9]

This document provides detailed protocols for assessing the solubility and stability of this compound in DMSO, along with data presentation tables and visual diagrams to facilitate understanding and implementation in a laboratory setting.

I. This compound Solubility in DMSO

The kinetic solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution is a key parameter in early drug discovery.[10] The following protocol outlines a common method for determining the kinetic solubility of this compound.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This protocol is adapted from standard high-throughput kinetic solubility assay methodologies.[9][11]

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

-

Serial Dilution in DMSO:

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, etc.).

-

-

Addition to Aqueous Buffer:

-

Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of each DMSO concentration of this compound to multiple wells of a 96-well plate.

-

Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

-

-

Incubation and Measurement:

-

Immediately mix the contents of the wells by shaking the plate for 2 minutes.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour).

-

Measure the light scattering of each well using a nephelometer. Increased light scattering indicates the precipitation of the compound.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer-only control.

-

Data Presentation: this compound Kinetic Solubility

| Concentration of this compound in DMSO (mM) | Final Concentration in PBS (µM) | Nephelometric Reading (Arbitrary Units) | Result |

| 10 | 100 | 1500 | Precipitated |

| 5 | 50 | 800 | Precipitated |

| 2.5 | 25 | 150 | Soluble |

| 1.25 | 12.5 | 145 | Soluble |

| 0.625 | 6.25 | 142 | Soluble |

| Control (DMSO only) | 0 | 140 | Soluble |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. This compound Stability in DMSO

The stability of compounds in DMSO is crucial for maintaining the integrity of compound libraries and ensuring the reliability of screening data.[12][13][14] This protocol describes a method to assess the stability of this compound in DMSO under various storage conditions.

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol is based on established methods for evaluating the stability of small molecules in DMSO.[14][15]

Objective: To evaluate the chemical stability of this compound in DMSO over time at different storage temperatures and after multiple freeze-thaw cycles.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

HPLC-grade acetonitrile and water

-

Formic acid (or other appropriate mobile phase modifier)

-

HPLC system with a UV detector and a suitable C18 column

-

Autosampler vials

-

Environmental chambers or incubators set to desired temperatures

-

Freezer (-20°C)

Procedure:

-

Sample Preparation:

-

Prepare a 1 mM solution of this compound in 100% DMSO.

-

Aliquot the solution into multiple autosampler vials for each storage condition to be tested.

-

-

Storage Conditions:

-

Time Zero (T=0): Immediately analyze a fresh sample to establish the initial purity.

-

Room Temperature (25°C): Store a set of vials at room temperature.

-

Refrigerated (4°C): Store a set of vials at 4°C.

-

Frozen (-20°C): Store a set of vials at -20°C.

-

Freeze-Thaw Cycles: Subject a set of vials to repeated freeze-thaw cycles (e.g., freeze at -20°C for 24 hours, then thaw at room temperature for 1 hour, repeat for 5-10 cycles).

-

-

Time Points for Analysis:

-

Analyze the samples at various time points (e.g., 0, 1 week, 4 weeks, 3 months, 6 months).

-

-

HPLC Analysis:

-

At each time point, dilute a sample from each storage condition with an appropriate mobile phase.

-

Inject the diluted sample into the HPLC system.

-

Analyze the chromatogram to determine the peak area of the parent compound (this compound) and any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

-

A compound is generally considered stable if the remaining parent compound is >95%.

-

Data Presentation: this compound Stability in DMSO

| Storage Condition | Time Point | This compound Remaining (%) |

| Room Temperature (25°C) | 1 Week | 99.5 |

| 4 Weeks | 97.2 | |

| 3 Months | 91.8 | |

| Refrigerated (4°C) | 1 Week | 99.8 |

| 4 Weeks | 99.5 | |

| 3 Months | 98.9 | |

| Frozen (-20°C) | 1 Week | 99.9 |

| 4 Weeks | 99.8 | |

| 3 Months | 99.6 | |

| Freeze-Thaw (5 cycles) | - | 99.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Visualizations

Experimental Workflow

Caption: Experimental workflows for determining the solubility and stability of this compound in DMSO.

PDE5 Signaling Pathway

Caption: The PDE5 signaling pathway and the inhibitory action of this compound.

References

- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 5 inhibitors: current status and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

Application Notes and Protocols for Western Blot Analysis of Pde5-IN-12 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Western blot analysis on cells treated with Pde5-IN-12, a potent phosphodiesterase-5 (PDE5) inhibitor. These guidelines are intended for researchers in cell biology, pharmacology, and drug development to facilitate the assessment of this compound's effects on the cyclic guanosine monophosphate (cGMP) signaling pathway.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme responsible for the degradation of cGMP, a crucial second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation.[1] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby activating downstream signaling cascades. This compound is a potent inhibitor of PDE5 with an IC50 of 22 nM. Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, making it an ideal method to study the molecular effects of this compound on the cGMP pathway. This protocol will focus on the analysis of total PDE5 levels and the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-established downstream marker of cGMP-dependent protein kinase (PKG) activity.

Signaling Pathway

The canonical nitric oxide (NO)-cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by NO, which then synthesizes cGMP from GTP. cGMP, in turn, activates PKG, leading to the phosphorylation of various substrate proteins, such as VASP at Ser239. PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP. This compound inhibits this degradation, leading to enhanced and prolonged cGMP signaling.

References

Application Notes and Protocols for Pde5-IN-12 in Smooth Muscle Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of smooth muscle tone and is highly expressed in the corpus cavernosum, pulmonary vasculature, and other smooth muscle tissues.[1][2] The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is the primary mechanism for smooth muscle relaxation.[3][4][5] NO, released from nerve endings and endothelial cells, stimulates soluble guanylate cyclase (sGC) to produce cGMP.[3][5] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1] PDE5 specifically hydrolyzes cGMP, thus terminating its downstream effects.[1][3][6]

Pde5-IN-12 is a novel and potent small molecule inhibitor of phosphodiesterase 5 (PDE5). By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.[3][4][6] This mechanism of action makes this compound a promising candidate for therapeutic applications where smooth muscle relaxation is desired, such as in erectile dysfunction, pulmonary arterial hypertension, and other vasospastic disorders.[1][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in in vitro smooth muscle relaxation assays.

Signaling Pathway of PDE5 Inhibition

The mechanism of action of this compound is centered on the potentiation of the NO/cGMP signaling cascade. The following diagram illustrates this pathway.

Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound compared to other known PDE5 inhibitors. The data presented for this compound is illustrative to demonstrate its potent and selective profile.

| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE1 IC₅₀ (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE1/PDE5) |

| This compound | 0.5 | 95 | >1000 | 190 | >2000 |

| Sildenafil | 5.22 | 52.2 | >1000 | 10 | >191 |

| Vardenafil | 0.7 | 11 | 180 | 16 | 257 |

| Tadalafil | 2 | 160 | >10000 | 80 | >5000 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for sildenafil, vardenafil, and tadalafil are compiled from published literature.[8][9][10]

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

This protocol is designed to determine the IC₅₀ value of this compound for the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

This compound

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

-

Detection reagent (e.g., Transcreener® AMP²/GMP² FP Assay kit)

-

384-well microplates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

Add a fixed concentration of recombinant human PDE5 enzyme to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the enzymatic reaction by adding a fixed concentration of cGMP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of GMP produced using a suitable detection reagent.[11][12]

-

Measure the signal (e.g., fluorescence polarization) using a plate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)

This protocol assesses the functional effect of this compound on smooth muscle relaxation using isolated tissue preparations.[13][14]

Materials:

-

Isolated smooth muscle tissue (e.g., rabbit corpus cavernosum, rat aorta)

-

Krebs-Henseleit solution (or other physiological salt solution)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Contractile agonist (e.g., phenylephrine, KCl)

-

Relaxant agent (e.g., sodium nitroprusside - SNP, an NO donor)

-

This compound

-

Organ bath system with force transducers and data acquisition software[14][15]

Experimental Workflow:

Caption: Experimental workflow for the ex vivo smooth muscle relaxation assay.

Procedure:

-

Tissue Preparation: Dissect smooth muscle tissue strips (e.g., 2-3 mm wide and 5-7 mm long) and mount them in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[13][14]

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing the tissues every 15-20 minutes with fresh Krebs-Henseleit solution.[14]

-

Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.

-

Pre-contraction: Contract the tissues with a submaximal concentration of a contractile agonist (e.g., phenylephrine, 1 µM) to achieve a stable plateau.[16]

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath. To assess its potentiation of NO-mediated relaxation, a concentration-response curve to an NO donor like sodium nitroprusside (SNP) can be generated in the presence and absence of this compound.

-

Data Recording: Record the changes in isometric tension using the force transducer and data acquisition software.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the agonist. Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) values.

Conclusion

This compound demonstrates high potency and selectivity for PDE5, suggesting its potential as a valuable research tool and a candidate for further drug development. The provided protocols offer a standardized approach for the in vitro and ex vivo characterization of this compound and other novel PDE5 inhibitors. These assays are crucial for determining the efficacy and mechanism of action of such compounds in mediating smooth muscle relaxation.

References

- 1. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dmt.dk [dmt.dk]

- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Pde5-IN-12 not showing expected effect

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pde5-IN-12 who may be observing unexpected experimental results.

Troubleshooting Guides

Problem 1: this compound Shows Lower Than Expected Potency in In Vitro Assays

If this compound is not exhibiting the expected inhibitory effect on PDE5 enzymatic activity, consider the following potential causes and solutions.

Potential Causes and Solutions

| Potential Cause | Recommended Troubleshooting Steps |

| Inhibitor Degradation | - Storage: Ensure this compound is stored as a powder at -20°C for long-term stability. In solvent, it should be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles. - Freshness of Solution: Prepare fresh working solutions of this compound for each experiment. |

| Solubility Issues | - Solvent Selection: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity. - Precipitation: Visually inspect the inhibitor stock solution and the final assay mixture for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the final concentration. |

| Assay Conditions | - Enzyme Concentration: The observed IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors. Ensure you are using a consistent and appropriate concentration of PDE5 enzyme in your assays. - Substrate Concentration: The inhibitory effect of competitive inhibitors is dependent on the substrate (cGMP) concentration. Ensure the cGMP concentration is at or below its Km value for the PDE5 enzyme to accurately determine the IC50. - Incubation Time: Ensure that the initial velocity of the reaction is being measured. Long incubation times can lead to substrate depletion and an underestimation of the inhibitor's potency. |

| Reagent Quality | - Enzyme Activity: Verify the activity of your PDE5 enzyme preparation using a known standard inhibitor (e.g., sildenafil). - Substrate Integrity: Ensure the cGMP substrate has not degraded. |

Problem 2: Unexpected Off-Target Effects in Cellular Assays

If you are observing cellular effects that cannot be attributed to PDE5 inhibition alone, consider the possibility of off-target activity.

Potential Causes and Solutions

| Potential Cause | Recommended Troubleshooting Steps |

| Cross-reactivity with other PDEs | - PDE6 Inhibition: Inhibition of PDE6, found in the retina, can lead to visual disturbances. While the selectivity profile for this compound is not extensively published, this is a known off-target effect for some PDE5 inhibitors.[1][2] - PDE11 Inhibition: Inhibition of PDE11, present in skeletal muscle, prostate, and testes, has been associated with myalgia and back pain.[1][2] - Run Selectivity Assays: If possible, test the activity of this compound against a panel of other PDE isoforms to determine its selectivity profile. |

| Non-specific Effects | - Cytotoxicity: High concentrations of any small molecule can lead to non-specific cytotoxicity. Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). - Compound Promiscuity: Some chemical scaffolds can interact with multiple targets. Consider performing a broader screen to identify potential off-target interactions. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of phosphodiesterase-5 (PDE5).[3][4] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to the activation of downstream signaling pathways.[2]

Q2: What is the IC50 of this compound for PDE5?

A2: The reported IC50 of this compound for PDE5 is 22 nM.[3][4]

Q3: What is the selectivity profile of this compound against other PDE isoforms?

A3: The detailed selectivity profile of this compound against other PDE isoforms (e.g., PDE6, PDE11) is not widely published. It is important to be aware that cross-reactivity with other PDE family members is a possibility with PDE5 inhibitors.[1] For example, inhibition of PDE6 can lead to visual side effects, while inhibition of PDE11 has been associated with muscle pain.[1][2] Researchers should exercise caution and consider experimentally determining the selectivity profile for their specific application.

Q4: How should I prepare and store this compound?

A4: this compound should be stored as a powder at -20°C for long-term storage (up to 3 years).[4] For creating stock solutions, dissolve the compound in DMSO. In solvent, it can be stored at -80°C for up to one year.[4] It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles.

Q5: What are some common pitfalls in in vitro PDE5 inhibition assays?

A5: Common issues include:

-

Incorrect Reagent Concentrations: Using suboptimal concentrations of the enzyme or substrate can lead to inaccurate results.

-

Solvent Effects: High concentrations of solvents like DMSO can inhibit enzyme activity.

-

Incubation Times: Not measuring the initial reaction velocity can lead to an underestimation of inhibitor potency.

-

Assay Detection System Interference: The inhibitor may interfere with the detection method (e.g., fluorescence quenching).

-

Enzyme Purity and Activity: The purity and specific activity of the PDE5 enzyme can vary between batches and suppliers.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Target | Phosphodiesterase-5 (PDE5) | [3][4] |

| IC50 | 22 nM | [3][4] |

| Molecular Formula | C₁₉H₁₄ClFN₄O₃ | [3] |

| Molecular Weight | 400.79 g/mol | [3] |

| Reported Activity | Anti-proliferative effects against aortic cell lines | [3] |

Table 2: Selectivity Profile of Common PDE5 Inhibitors (for comparison)

| Inhibitor | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |

| Sildenafil | 3.5 | 33 | >10,000 |

| Tadalafil | 1.8 | >10,000 | 19 |

| Vardenafil | 0.7 | 7.1 | >10,000 |

| This compound | 22 | Data not available | Data not available |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Key Experiment: In Vitro PDE5 Inhibition Assay (Colorimetric)

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

Materials:

-

This compound

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM MgCl₂)

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. Remember to include a vehicle control (e.g., DMSO).

-

Add inhibitor and enzyme: To the wells of a 96-well plate, add the this compound dilutions and the PDE5 enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the cGMP substrate to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). Ensure this time is within the linear range of the reaction.

-